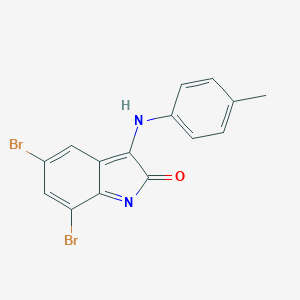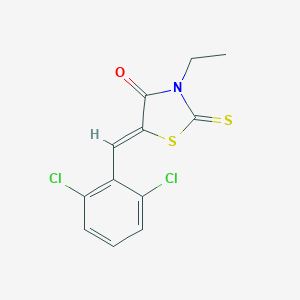![molecular formula C17H21ClN2O4 B388258 2-Chloroethyl 6-methyl-2-oxo-4-[2-(propan-2-yloxy)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B388258.png)
2-Chloroethyl 6-methyl-2-oxo-4-[2-(propan-2-yloxy)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloroethyl 6-methyl-2-oxo-4-[2-(propan-2-yloxy)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrimidine ring, which is a common structure in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloroethyl 6-methyl-2-oxo-4-[2-(propan-2-yloxy)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multiple steps. One common method starts with the alkylation of 2-nitrophenol with isopropyl bromide to form 2-isopropoxynitrobenzene. This intermediate is then subjected to catalytic hydrogenation to yield 2-isopropoxyaniline.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and reduce costs. This could include the use of continuous flow reactors and other advanced chemical engineering techniques.
Chemical Reactions Analysis
Types of Reactions
2-Chloroethyl 6-methyl-2-oxo-4-[2-(propan-2-yloxy)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen atoms or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures and pressures to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could produce a more saturated molecule.
Scientific Research Applications
2-Chloroethyl 6-methyl-2-oxo-4-[2-(propan-2-yloxy)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloroethyl 6-methyl-2-oxo-4-[2-(propan-2-yloxy)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. These interactions can lead to changes in the activity of enzymes or receptors, thereby exerting its effects. The exact pathways involved are still under investigation, but they likely include modulation of signal transduction pathways and gene expression .
Comparison with Similar Compounds
Similar Compounds
Succinic acid, 2-isopropoxyphenyl 2-chloroethyl ester: Shares a similar structure but differs in the functional groups attached to the core molecule.
Catechol: An aromatic diol with different functional groups and applications.
Uniqueness
2-Chloroethyl 6-methyl-2-oxo-4-[2-(propan-2-yloxy)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate is unique due to its specific combination of functional groups and the presence of the pyrimidine ring. This structure imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C17H21ClN2O4 |
|---|---|
Molecular Weight |
352.8g/mol |
IUPAC Name |
2-chloroethyl 6-methyl-2-oxo-4-(2-propan-2-yloxyphenyl)-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C17H21ClN2O4/c1-10(2)24-13-7-5-4-6-12(13)15-14(16(21)23-9-8-18)11(3)19-17(22)20-15/h4-7,10,15H,8-9H2,1-3H3,(H2,19,20,22) |
InChI Key |
FIRXBXPGVJVJEE-UHFFFAOYSA-N |
SMILES |
CC1=C(C(NC(=O)N1)C2=CC=CC=C2OC(C)C)C(=O)OCCCl |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC=CC=C2OC(C)C)C(=O)OCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{[3-(3,4-dimethoxyphenyl)-4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]methyl}-4-piperidinecarboxamide](/img/structure/B388175.png)

![6-(4-bromobenzylidene)-3-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B388177.png)
![(5E)-3-(3-chlorophenyl)-5-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B388178.png)
![2-{[5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-phenylethanone](/img/structure/B388181.png)
![3-[4-(benzyloxy)benzylidene]-5-(4-methylphenyl)-2(3H)-furanone](/img/structure/B388182.png)
![5-[(6-Chloro-1,3-benzodioxol-5-yl)methylene]-3-(3-chlorophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B388183.png)
![5-{2-[(4-Chlorophenyl)sulfanyl]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B388184.png)
![(5E)-5-{2-[(4-chlorophenyl)sulfanyl]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B388186.png)
![5-[(1-methyl-1H-indol-3-yl)methylene]-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B388189.png)

![(2Z)-4-(4-BROMOPHENYL)-3-(2-PHENYLETHYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE](/img/structure/B388195.png)

![5-CYANO-N-(4-METHOXYPHENYL)-2-METHYL-4-PHENYL-6-{[(PHENYLCARBAMOYL)METHYL]SULFANYL}-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE](/img/structure/B388198.png)
